ácido carboxílico amidas acetais

Carboxylic acid amide acetals are a class of compounds that are widely used in various chemical applications, including pharmaceuticals and agrochemicals. These acetals are formed by the reaction between a carboxylic acid derivative and an acetal, which provides them with unique structural features such as protective groups and reactive sites. They can be employed in synthetic chemistry to protect amide functionalities during reactions where amides would otherwise be prone to degradation or side-reactions.

The stability of these compounds under mild conditions makes them valuable tools for molecular modification and protection strategies. Additionally, they exhibit good solubility and reactivity, which are advantageous properties for drug design and synthesis. In industrial settings, carboxylic acid amide acetals can also serve as intermediates in the production of various chemicals, enhancing process efficiency and product quality.

These compounds are typically synthesized through straightforward reactions involving acetal formation, offering synthetic chemists versatile options to manipulate molecular structures effectively. Their application range is broad, from basic research to commercial manufacturing processes, making them indispensable reagents in the chemical industry.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

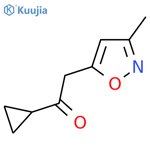

|

N,N-Dimethylformamide diethyl acetal | 1188-33-6 | C7H17NO2 |

|

N,N-Dimethylformamide dineopentyl acetal | 4909-78-8 | C13H29NO2 |

|

Ethanamine, N-(dimethoxymethyl)-N-ethyl- | 4432-76-2 | C7H17NO2 |

|

Furo[2,3-b]pyridine-3a(6H)-carboxylicacid, 2,3,7,7a-tetrahydro-7a-methoxy-2-methyl-6-oxo-, ethyl ester | 59909-61-4 | C12H17NO5 |

Literatura Relacionada

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

Fornecedores recomendados

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

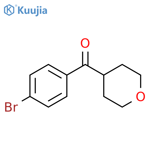

-

4-(4-bromobenzoyl)oxane Cas No: 1341292-56-5

4-(4-bromobenzoyl)oxane Cas No: 1341292-56-5 -

-

-